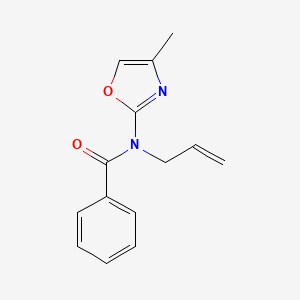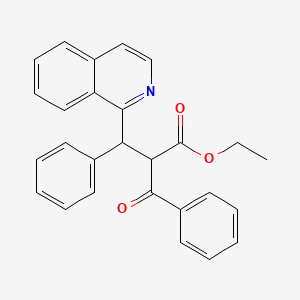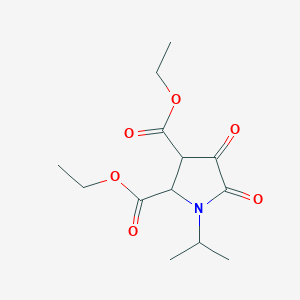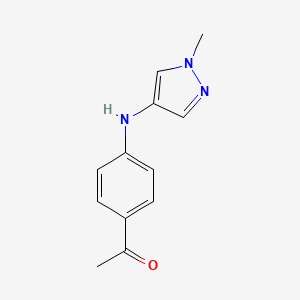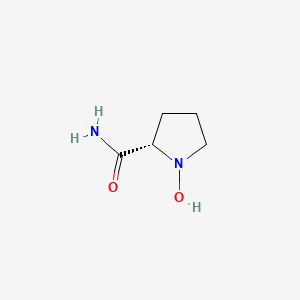
(2S,4R)-tert-Butyl 4-((methylsulfonyl)oxy)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S,4R)-tert-Butyl 4-((methylsulfonyl)oxy)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate” is a complex organic compound with a unique structure. Let’s break it down:
-
Chirality: : The compound is chiral, with two stereocenters at positions 2 and 4 (hence the (2S,4R) designation). This means it exists as two enantiomers, which have different spatial arrangements of atoms.
-
Functional Groups
- A tert-butyl group (t-Bu) at position 2.
- Two methylsulfonyl groups (CH₃SO₂) attached to the pyrrolidine ring.
- An ester group (RCOOR’) at the carboxylate position.
Vorbereitungsmethoden
Synthetic Routes:
Diastereoselective Synthesis: One approach involves diastereoselective synthesis, where the chiral centers are controlled during the reaction. For example, starting from a chiral precursor, the tert-butyl group can be introduced, followed by selective oxidation and esterification steps.
Industrial Production:
- Industrial production methods may involve large-scale synthesis using optimized conditions. Unfortunately, specific industrial processes for this compound are not widely documented.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the sulfide groups (CH₃S) to sulfones (CH₃SO₂).
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Common Reagents:
Oxidizing Agents: Common oxidants include hydrogen peroxide (H₂O₂) or peracids.
Acid or Base: For ester hydrolysis.
Nucleophiles: For substitution reactions.
Major Products:
- The major products depend on the specific reaction conditions. Oxidation yields the corresponding sulfone, while ester hydrolysis produces the carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Catalysis: The chiral centers make it interesting for asymmetric catalysis.
Materials Science: It could serve as a building block for novel materials.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific application. It could interact with enzymes, receptors, or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other chiral pyrrolidine derivatives, such as proline and pipecolic acid, share some structural features.
Uniqueness: “(2S,4R)-tert-Butyl 4-((methylsulfonyl)oxy)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate” stands out due to its tert-butyl group and dual methylsulfonyl moieties.
Eigenschaften
Molekularformel |
C12H23NO8S2 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
tert-butyl (2S,4R)-4-methylsulfonyloxy-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO8S2/c1-12(2,3)20-11(14)13-7-10(21-23(5,17)18)6-9(13)8-19-22(4,15)16/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
DFSNHEWREAAHBX-VHSXEESVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1COS(=O)(=O)C)OS(=O)(=O)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1COS(=O)(=O)C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


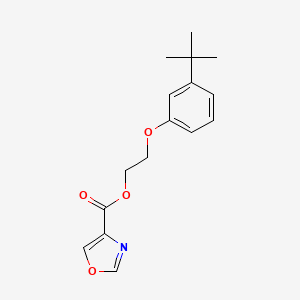
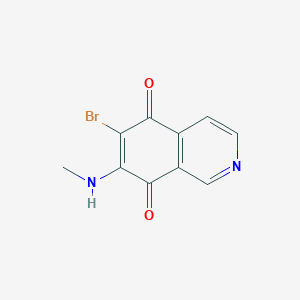
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
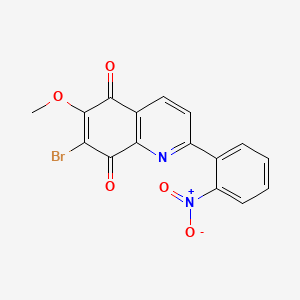


![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
